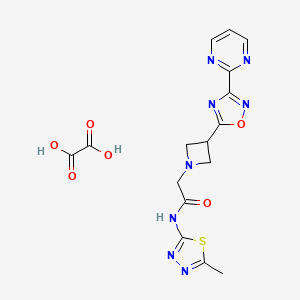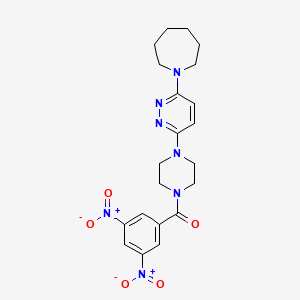
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves strategic methods, including carbodiimide condensation catalysis, for creating N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, which share a similar thiadiazolyl core to the compound of interest (Yu et al., 2014). Additionally, the use of 2-chloronicotinonitrile as a starting point for synthesizing N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with a 1,3,4-thiadiazole substituent indicates the versatility of starting materials in synthesizing complex heterocycles (Zhou Bing-se, 2013).
Molecular Structure Analysis
The structural elucidation of these compounds typically involves various spectroscopic techniques, including IR, 1H NMR, and elemental analysis. The confirmation of intermediate compounds such as 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine through single-crystal X-ray diffraction highlights the importance of detailed structural analysis in understanding the molecular framework of these compounds (Yu et al., 2014).
Chemical Reactions and Properties
The chemical properties of thiadiazole derivatives, including their reactivity and potential for further functionalization, are significant for exploring their utility in various applications. The creation of bi-heterocyclic compounds through the reaction of electrophilic and nucleophilic components demonstrates the compound's versatility and potential for chemical modifications (Abbasi et al., 2018).
Scientific Research Applications
Synthesis and Characterization of Heterocyclic Derivatives : El‐Sayed et al. (2008) synthesized new N- and S-substituted 1,3,4-oxadiazole derivatives and a series of bicyclic 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives. These compounds were characterized using spectral and analytical data, emphasizing their structural novelty and potential applications (El‐Sayed et al., 2008).
Antimicrobial Agent Synthesis : Ansari and Lal (2009) conducted efficient synthesis of novel azetidin-2-ones, showcasing the antimicrobial potential of these compounds, thus contributing to the field of medicinal chemistry and drug discovery (Ansari & Lal, 2009).
Synthesis of Acetamide Derivatives : Yu et al. (2014) prepared novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, providing insights into the methods of synthesis and potential applications of these compounds (Yu et al., 2014).
NMR Study of Novel Oxadiazole Derivative : Ying-jun (2012) conducted a detailed NMR study of a novel 1,3,4-oxadiazole derivative, contributing to the understanding of the structural aspects and potential applications of these compounds in various fields (Li Ying-jun, 2012).
Synthesis and Evaluation of Bi-Heterocycles : Abbasi et al. (2020) synthesized a new series of S-substituted acetamides derivatives and evaluated them for enzyme inhibition and cytotoxic behavior, demonstrating the biomedical potential of these compounds (Abbasi et al., 2020).
Design and Synthesis of CRMP 1 Inhibitors : Panchal et al. (2020) designed and synthesized 1,3,4-oxadiazole derivatives as Collapsin response mediator protein 1 (CRMP 1) inhibitors, indicating their potential use in small lung cancer treatment (Panchal, Rajput, & Patel, 2020).
Carcinogenicity Studies : Cohen et al. (1975) investigated the carcinogenicity of various 5-nitrofurans with heterocyclic substituents, providing essential information on the safety and potential risks associated with these compounds (Cohen et al., 1975).
Anticancer Screening of Imidazothiadiazole Analogs : Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and evaluated their cytotoxic activities against various cancer cell lines (Abu-Melha, 2021).
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N8O2S.C2H2O4/c1-8-19-20-14(25-8)17-10(23)7-22-5-9(6-22)13-18-12(21-24-13)11-15-3-2-4-16-11;3-1(4)2(5)6/h2-4,9H,5-7H2,1H3,(H,17,20,23);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOAPSGMQCXDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2482696.png)


![3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2482700.png)


![5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2482705.png)


![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2482709.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2482712.png)